molecular formula C21H20ClN3O5S2 B11417845 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide

Cat. No.: B11417845
M. Wt: 494.0 g/mol
InChI Key: KOJALLGDIUBPEQ-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrimidine ring, followed by the introduction of the sulfonyl and sulfanyl groups, and finally, the attachment of the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays help elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing pyrimidines and butanamides, such as:

  • 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)butanamide
  • 2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide

Uniqueness

The uniqueness of 2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClN3O5S2

Molecular Weight

494.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C21H20ClN3O5S2/c1-3-17(19(26)24-14-6-8-15(30-2)9-7-14)31-21-23-12-18(20(27)25-21)32(28,29)16-10-4-13(22)5-11-16/h4-12,17H,3H2,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

KOJALLGDIUBPEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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